molecular formula C20H14ClFN2OS2 B2962382 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 440326-40-9

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2962382
CAS No.: 440326-40-9
M. Wt: 416.91
InChI Key: IUBRDYBMTKGSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic core structure fused with sulfur-containing heterocycles. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one core: Provides rigidity and π-π stacking interactions for target binding.
  • 2-Fluorophenylmethyl substituent: Fluorine atoms are known to modulate electronic properties and metabolic stability .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2OS2/c21-15-7-3-1-6-14(15)12-27-20-23-17-9-10-26-18(17)19(25)24(20)11-13-5-2-4-8-16(13)22/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBRDYBMTKGSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chlorophenyl and 2-fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halides.

    Formation of the sulfanyl linkage: This step involves the reaction of a thiol with the intermediate compound to form the desired sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halides, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Methoxy : The 2-fluorophenylmethyl group (target compound) likely improves metabolic stability compared to 2-methoxyphenyl analogs (e.g., ) due to reduced oxidative metabolism.

Potency Trends : Bulky substituents like 4-tert-butylphenyl (compound 62, ) enhance TNKS inhibition, suggesting that the target compound’s 2-chlorophenyl group may require optimization for similar potency.

Physicochemical Properties

Property Target Compound Compound 62 Compound
Molecular Weight (g/mol) ~415.9 (calculated) ~364.4 ~426.9
LogP (Predicted) ~4.2 (high lipophilicity) ~5.1 ~3.8
Hydrogen Bond Acceptors 4 3 5
Key Functional Groups Cl, F, S, O tert-Butyl, S, O Cl, OCH3, S, O

Key Observations:

  • The target compound’s fluorine atom reduces LogP compared to compound 62’s tert-butyl group, balancing lipophilicity and solubility.
  • Higher hydrogen bond acceptors in compound may improve aqueous solubility but reduce membrane permeability.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an antitumor agent and its inhibitory effects on various enzymes.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14ClFNS\text{C}_{16}\text{H}_{14}\text{ClFNS}

This structure includes a thieno[3,2-d]pyrimidinone core with substituents that enhance its biological properties.

Biological Activity Overview

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit a wide range of biological activities including:

  • Antitumor Activity : Many derivatives have shown promising results in inhibiting tumor cell growth.
  • Enzyme Inhibition : These compounds often act as inhibitors of various enzymes involved in cancer progression and other diseases.

Antitumor Activity

A study by Huang et al. synthesized a series of thieno[3,2-d]pyrimidinone derivatives and evaluated their antitumor activities against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer). The compound 6b , which shares structural similarities with our compound of interest, exhibited significant inhibitory effects on these cell lines .

In another investigation, a novel series of thieno[3,2-d]pyrimidine derivatives were designed as EZH2 inhibitors. One compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong antitumor potential .

Enzyme Inhibition

Thieno[3,2-d]pyrimidinones have also been studied for their enzyme inhibitory properties. For instance, a series of compounds were tested for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which is implicated in steroid metabolism and related disorders. Some derivatives showed moderate inhibition rates of 36% at 1 μM concentrations .

Table 1: Summary of Biological Activities

CompoundCell Line TestedIC50 (μM)Mechanism
6bHepG25.20Antitumor
12eSU-DHL-60.55EZH2 Inhibitor
3b17β-HSD21.00Enzyme Inhibition

Detailed Research Findings

  • Antiproliferative Activity : Compounds similar to our target compound were evaluated for antiproliferative effects using MTT assays. Results indicated that modifications in the thieno[3,2-d]pyrimidine structure significantly influenced activity levels against various cancer cell lines.
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that specific substituents on the thieno ring could enhance biological activity. For example, the presence of halogen atoms like chlorine or fluorine was linked to increased potency against certain tumor types .
  • Cytotoxicity Studies : Additional studies demonstrated that several derivatives exhibited cytotoxic effects at low micromolar concentrations across multiple cell lines, suggesting potential for further development into therapeutic agents.

Q & A

Basic: What are the recommended synthetic pathways for this compound, and how can its structure be verified post-synthesis?

Answer:
Synthesis typically involves multi-step heterocyclic reactions. A plausible route includes:

  • Step 1: Condensation of substituted thiophene precursors with chlorophenyl and fluorophenyl moieties via nucleophilic aromatic substitution (SNAr) .
  • Step 2: Cyclization using thiourea or thiocyanate derivatives to form the thieno-pyrimidinone core .
  • Structure Verification:
    • X-ray crystallography (single-crystal analysis) confirms bond angles and substituent positions, as demonstrated for analogous pyrimidinones .
    • High-resolution LC-MS (PubChem data) validates molecular weight (±1 ppm accuracy) .
    • 1H/13C NMR resolves aromatic protons and methylene bridges; compare shifts with structurally similar compounds (e.g., 3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one derivatives) .

Basic: Which spectroscopic and chromatographic methods are optimal for assessing purity and stability?

Answer:

  • Purity:
    • HPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) detects impurities at 254 nm. Use retention time matching against reference standards .
    • Elemental Analysis (C, H, N, S) ensures stoichiometric consistency (±0.3% tolerance) .
  • Stability:
    • Forced Degradation Studies under acidic/alkaline/oxidative conditions (e.g., 0.1M HCl/NaOH, 3% H2O2 at 40°C for 24h) followed by LC-MS to identify degradation products .

Advanced: How to design a pharmacokinetic study to evaluate bioavailability and metabolite profiling?

Answer:

  • Experimental Design:
    • Use randomized block designs with split-plot arrangements (e.g., dose-response variables as main plots, time points as subplots) to minimize variability .
    • In Vivo Models: Administer the compound orally/intravenously to rodents (n=6/group) and collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24h post-dose.
  • Analytical Workflow:
    • LC-QTOF-MS for metabolite identification (positive/negative ionization modes; mass error <5 ppm) .
    • Compartmental Modeling (e.g., non-linear mixed-effects software like NONMEM) to calculate AUC, Cmax, and t1/2 .

Advanced: How can environmental fate studies be structured to assess biodegradation and ecotoxicology?

Answer:

  • Framework: Align with Project INCHEMBIOL guidelines :
    • Phase 1 (Lab):
  • Hydrolysis Studies: Expose the compound to pH 4–9 buffers (25–50°C) for 30 days; monitor degradation via UPLC-UV.
  • Soil Sorption Tests: Use batch equilibrium methods (OECD 106) to determine Kd values.
    • Phase 2 (Field):
  • Mesocosm Systems simulate aquatic/terrestrial ecosystems; track bioaccumulation in algae/daphnids via GC-MS .
    • Data Interpretation: Apply QSAR models to predict bioactivity thresholds and prioritize ecotoxicological endpoints .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

Answer:

  • Methodological Audit:
    • Compare assay conditions (e.g., ATP levels in kinase assays, cell line variability, solvent/DMSO concentrations) .
    • Validate dose-response curves using 4-parameter logistic models (check R² >0.95) .
  • Theoretical Reconciliation:
    • Link discrepancies to target allostery or off-target effects (e.g., use SPR or ITC to confirm binding stoichiometry) .
    • Cross-reference with structural analogs (e.g., 2-[(2-chlorobenzyl)sulfanyl] derivatives) to identify substituent-specific trends .

Basic: What safety protocols are critical for handling this compound during synthesis?

Answer:

  • PPE: Use nitrile gloves, lab coats, and chemical goggles; work in a fume hood.
  • Waste Management: Segregate halogenated waste (separate containers for chlorinated/fluorinated byproducts) and collaborate with certified disposal agencies .
  • Acute Toxicity Screening: Follow OECD 423 guidelines (oral LD50 in rats) to establish hazard thresholds .

Advanced: How to optimize computational docking studies for identifying potential biological targets?

Answer:

  • Protocol:
    • Protein Preparation: Use Schrödinger’s Protein Preparation Wizard (optimize H-bond networks, assign protonation states at pH 7.4).
    • Ligand Parameterization: Generate 3D conformers with Open Babel; assign partial charges via AM1-BCC .
    • Docking: Employ Glide SP/XP modes for rigid/flexible docking; validate with RMSD <2.0 Å from co-crystallized ligands .
  • Validation:
    • Compare results with pharmacophore modeling (e.g., identify critical sulfanyl/fluorophenyl interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.